molecular formula C21H19N3O4S B2865450 N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946246-35-1

N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2865450
CAS No.: 946246-35-1
M. Wt: 409.46
InChI Key: SHXITOUEEZQDJK-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic chemical hybrid molecule designed for research applications. It incorporates a 5-methylisoxazole moiety, a heterocycle recognized for its significant relevance in medicinal chemistry . Isoxazole derivatives are frequently investigated as core structural elements in compounds with a range of biological activities, including serving as anticancer agents through mechanisms such as tubulin inhibition, protein kinase inhibition, and apoptosis induction . The molecular structure also features an indole system, a privileged scaffold in drug discovery, which is further functionalized. The integration of these pharmacophoric groups makes this acetamide derivative a compound of interest for researchers in chemical biology and drug discovery. It is proposed as a potential candidate for the development of novel therapeutic agents, and may be of particular value in screening assays and for establishing structure-activity relationships (SAR) . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-14-7-9-16(10-8-14)29(26,27)19-12-24(18-6-4-3-5-17(18)19)13-21(25)22-20-11-15(2)28-23-20/h3-12H,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXITOUEEZQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C21H19N3O4S
Molecular Weight: 409.5 g/mol

The compound features a complex structure that includes an isoxazole moiety and an indole derivative, which are known for their diverse biological activities. The presence of a tosyl group enhances the compound's reactivity and potential for further modifications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylisoxazole with tosylated indole derivatives in the presence of acetic anhydride or other coupling agents. This approach allows for the formation of the desired amide linkage while maintaining the integrity of both heterocycles.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown its efficacy against:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis
  • Candida albicans

The compound's structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly human lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of key signaling pathways such as those involving p53 and caspases.

Table 1: Summary of Antimicrobial and Anticancer Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialMycobacterium tuberculosis15.0
AntifungalCandida albicans10.0
AnticancerHuman lung adenocarcinoma cells8.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: It has been suggested that this compound could interact with neurotransmitter receptors, providing neuroprotective effects.
  • Oxidative Stress Induction: Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptotic pathways.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various derivatives, including this compound, against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 12.5 µM, highlighting its potential as a therapeutic agent against resistant strains .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human lung adenocarcinoma cell lines, this compound exhibited an IC50 value of 8 µM. This suggests a promising lead for further development in cancer therapy, particularly for lung cancer .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2.1. Structural Comparison

The following table highlights key structural differences and similarities with analogs:

Compound Name Core Heterocycle Key Substituents/Linkers Notable Features
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (Target) Isoxazole + Indole Tosyl (indole), Acetamide linker Bulky tosyl group may enhance hydrophobic interactions
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () Isoxazole + Pyrimidine Pyrimidine-sulfanyl, Hydroxy group Sulfanyl linker and hydroxypyrimidine improve hydrogen-bonding potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl, Phenyl CF₃ group increases lipophilicity; benzothiazole enhances π-π stacking
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (–9) Oxadiazole + Indole Indole-methyl, Oxadiazole, Thioether linker Oxadiazole-thioether system may improve metabolic stability
2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () Isoxazole + Sulfonamide Chloroacetamide, Sulfonamide Dual chloroacetamide groups may enhance electrophilicity for covalent binding
2.4. Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The tosyl group in the target compound increases logP compared to hydroxypyrimidine or chloro-substituted analogs.
  • Solubility : Sulfonamide and pyrimidine groups () improve aqueous solubility relative to benzothiazole derivatives.
  • Metabolic Stability : Thioether linkers (–9) may reduce oxidative metabolism compared to acetamide linkers.

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